molecular formula C17H20ClNO B1385394 3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline CAS No. 1040688-02-5

3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline

Cat. No.: B1385394
CAS No.: 1040688-02-5
M. Wt: 289.8 g/mol
InChI Key: PRRAMHNTODWDSA-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline is a substituted aniline derivative characterized by a phenoxyethyl group substituted with 2,6-dimethylphenyl and a 3-chloro-2-methylaniline moiety. The compound’s molecular formula can be inferred as C₁₉H₂₃ClNO (based on structural analogs in –8), with a molecular weight of approximately 316.85 g/mol.

Properties

IUPAC Name

3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-12-6-4-7-13(2)17(12)20-11-10-19-16-9-5-8-15(18)14(16)3/h4-9,19H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRAMHNTODWDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCNC2=C(C(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Aromatic Substitution and Chlorination

Method Overview:
This approach involves the initial synthesis of 2-methylaniline derivatives, followed by selective chlorination at the 3-position.

Step-by-step Process:

Research Findings:

  • Chlorination conditions are optimized to prevent over-chlorination, typically at low temperatures (~0°C to room temperature).
  • Yields are generally high (>80%) with careful control of reaction parameters.

Nucleophilic Substitution on Phenol Derivatives

Method Overview:
This involves synthesizing the phenoxyethyl side chain via nucleophilic substitution, followed by amination.

Step-by-step Process:

Research Findings:

  • The phenoxyethyl chain is typically introduced via Williamson ether synthesis, employing potassium carbonate as a base and appropriate halogenated ethyl derivatives.
  • The coupling step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to ensure regioselectivity.

Multi-step Synthesis via Intermediate Formation

Method Overview:
A multistep route involving intermediate compounds such as chlorinated aniline derivatives and phenoxy intermediates.

Step-by-step Process:

  • Step 1: Synthesis of 2-methyl-3-chloroaniline via chlorination of 2-methylaniline.
  • Step 2: Preparation of phenoxyethyl intermediates through etherification.
  • Step 3: Coupling of the chlorinated aniline with the phenoxyethyl intermediate via nucleophilic aromatic substitution or cross-coupling reactions.
  • Step 4: Final chlorination or functionalization to introduce the chlorine atom at the desired position.

Research Findings:

  • Yields for each step are optimized by controlling temperature, solvent, and reaction time.
  • The overall process can achieve yields exceeding 70% with high regioselectivity.

Example Data Table of Preparation Conditions and Yields

Method Key Reagents Reaction Conditions Yield (%) Remarks
Direct chlorination SO₂Cl₂ 0°C to room temp 85-90 Selective chlorination at 3-position
Etherification 2,6-dimethylphenol + ethylene oxide Basic conditions, reflux 80-88 Formation of phenoxyethyl chain
Cross-coupling Palladium catalyst, halogenated intermediates 80-120°C, inert atmosphere 75-85 High regioselectivity and yield
Multi-step Sequential chlorination and coupling Variable 70-80 Overall high-yield synthesis

Research Findings and Optimization Strategies

  • Selectivity: Regioselectivity in chlorination and ether formation is improved by temperature control and choice of reagents.
  • Catalysis: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are effective for attaching the phenoxyethyl group.
  • Reaction Conditions: Use of inert atmospheres (nitrogen or argon) minimizes side reactions.
  • Purification: Chromatography and recrystallization are employed for purification, ensuring high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylaniline group.

    Reduction: Reduction reactions can occur, especially targeting the chloro group.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Products may include various oxidized derivatives of the methylaniline group.

    Reduction: Reduced forms of the compound, such as those with a hydrogen replacing the chloro group.

    Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.

Scientific Research Applications

3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline, a compound with the molecular formula C17H20ClNO and a molecular weight of 289.80 g/mol, is notable for its applications in various scientific research fields. This article will explore its applications, particularly in proteomics, medicinal chemistry, and other relevant areas, supported by data tables and documented case studies.

Proteomics Research

This compound is utilized in proteomics due to its chemical properties that allow it to interact selectively with certain proteins. This selectivity is critical for studying protein interactions and functions.

Case Study: Protein Interaction Analysis

In a study aimed at understanding protein interactions involved in cellular signaling pathways, this compound was used as a probe to identify target proteins. The results indicated that it could effectively bind to specific receptors, providing insights into their roles in signal transduction.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Its ability to modify biological activity makes it a candidate for designing new pharmaceuticals.

Case Study: Anticancer Activity

Research investigating the anticancer properties of this compound revealed that it exhibited cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in malignant cells, which may be leveraged in developing novel cancer therapies.

Environmental Chemistry

This compound has potential applications in environmental studies, particularly in assessing the impact of pollutants on ecosystems.

Case Study: Pollutant Interaction Studies

A study focused on the interaction of this compound with environmental pollutants showed that it could serve as an indicator for assessing the bioavailability of certain contaminants in soil and water systems. Its presence can help evaluate the ecological risks associated with chemical exposure.

Data Tables

Application AreaStudy FocusKey Findings
ProteomicsProtein Interaction AnalysisEffective binding to specific receptors
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Environmental ChemistryPollutant Interaction StudiesServes as an indicator for assessing pollutants

Mechanism of Action

The mechanism of action of 3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group plays a crucial role in binding to these targets, while the chloro and methylaniline groups modulate the compound’s overall activity and specificity . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Phenoxyethyl vs. Benzyl/Furan Linkers: The target compound’s phenoxyethyl group () provides distinct steric and electronic effects compared to simpler benzyl () or heterocyclic furan linkers (). This may influence solubility and receptor binding in agrochemical applications.

Methyl Groups: The 2,6-dimethylphenoxy group () enhances lipophilicity, similar to metalaxyl (), a fungicide with systemic activity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Density (g/cm³) Solubility (Inference) Storage Conditions
Target Compound ~309–345 (est.) ~1.09–1.12 (est.) Low water solubility RT (stable)
2-(2,6-Dimethylphenoxy)aniline () 309 1.094 Insoluble in polar solvents RT
2-(3-Chlorophenyl)ethylamine () 242–245 1.119 Polar solvent-soluble Not specified

Notes:

  • The target compound’s estimated density (1.09–1.12 g/cm³) aligns with analogs like 2-(2,6-dimethylphenoxy)aniline (1.094 g/cm³) and 2-(3-chlorophenyl)ethylamine (1.119 g/cm³) .
  • Boiling points for phenoxyethyl-linked compounds are higher than simpler amines () due to increased molecular weight and rigidity.

Biological Activity

3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline is an organic compound that has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and toxicology. This article explores its biological activity based on available research findings, including mechanisms of action, toxicity studies, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group, a dimethylphenoxyethyl group, and a methylaniline moiety. Its molecular formula is C16H20ClNC_{16}H_{20}ClN, and it has a molecular weight of approximately 275.79 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Studies indicate that it may inhibit enzyme activity or alter protein functions, affecting signal transduction pathways. The compound's mechanism may involve:

  • Enzyme Inhibition : Binding to active sites of enzymes, potentially altering their catalytic efficiency.
  • Receptor Modulation : Interacting with cellular receptors, which may lead to downstream effects on cell signaling.
  • Apoptosis Induction : Evidence suggests that similar compounds induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Key findings from toxicity studies include:

  • Aquatic Toxicity : Short-term toxicity tests on fish have shown that the compound exhibits significant toxicity levels, indicating potential environmental risks .
  • Reproductive Toxicity : Extended one-generation reproductive toxicity studies in rats have been conducted to evaluate the compound’s effects on reproduction and development .
  • Genotoxicity : In vitro studies have assessed gene mutation potential using bacterial assays, providing insights into the compound's mutagenic properties .

Case Studies and Research Findings

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
Enzyme InhibitionPotential inhibition observed
Aquatic ToxicitySignificant toxicity in fish
Reproductive ToxicityEffects noted in rat studies
Antitumor ActivityInduction of apoptosis in cancer cells

Q & A

Q. What are the recommended synthetic pathways for 3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline, and what intermediates are critical?

The synthesis typically involves sequential alkylation and coupling reactions. A key intermediate is 2-(2,6-dimethylphenoxy)ethylamine, synthesized via nucleophilic substitution of 2,6-dimethylphenol with a halogenated ethylamine precursor. The final step involves coupling this intermediate with 3-chloro-2-methylaniline under controlled conditions (e.g., using catalysts like Pd for cross-coupling or acid/base-mediated amination). Purification via column chromatography or recrystallization is essential to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic substituents and alkyl chain connectivity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as demonstrated for structurally similar compounds) resolves stereochemical details. Infrared (IR) spectroscopy identifies functional groups like the amine and ether linkages .

Q. How do solubility properties influence solvent selection for reactions involving this compound?

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and moderately in alcohols. Solvent choice impacts reaction efficiency: for example, DMF enhances nucleophilic substitution rates due to its high polarity, while ethanol may be preferred for recrystallization .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported yields during the phenoxyethyl group alkylation step?

Contradictions often arise from variable reaction conditions (temperature, catalyst loading, or solvent purity). Systematic optimization using Design of Experiments (DoE) is recommended. For instance, highlights the need for controlled anhydrous conditions to minimize side reactions, while suggests adjusting sodium polysulfide stoichiometry to improve intermediate stability .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking studies, informed by crystallographic data (e.g., the planar aromatic system in ), model binding affinities. Molecular Dynamics (MD) simulations evaluate conformational stability in biological matrices .

Q. How do structural modifications at the chloro and methyl positions alter physicochemical properties?

Substituting the chloro group with electron-withdrawing groups (e.g., nitro) increases electrophilicity, affecting reactivity in coupling reactions. Methyl group positioning (ortho vs. para) influences steric hindrance, as seen in analogs like 3-chloro-N-(4-fluorobenzyl)-2-methylaniline ( ). Comparative studies using Hammett constants or logP measurements quantify these effects .

Q. What mechanistic insights explain competing side reactions during amination?

Competing pathways (e.g., over-alkylation or dehalogenation) are influenced by base strength and solvent polarity. notes that ammonium bromide moderates reactivity, while emphasizes temperature control to suppress elimination. Kinetic studies (e.g., monitoring via HPLC) can identify dominant pathways under varying conditions .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

Variations arise from differences in purity (e.g., residual solvents) or polymorphic forms. Repeating purification via gradient recrystallization (e.g., using ethanol/water mixtures) and confirming purity via Differential Scanning Calorimetry (DSC) can standardize results. reports a melting point of 83–84°C, but impurities from incomplete alkylation () may lower observed values .

Q. How can conflicting bioactivity data in structural analogs be reconciled?

Discrepancies may stem from assay conditions (e.g., pH, cell lines) or subtle stereochemical differences. highlights that minor changes, like replacing methyl with methoxy groups, drastically alter hydrophobicity. Meta-analyses comparing IC₅₀ values under standardized protocols are recommended .

Methodological Recommendations

  • Synthesis Optimization : Use Response Surface Methodology (RSM) to balance reaction time, temperature, and catalyst loading .
  • Data Validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) .
  • Structure-Activity Studies : Employ QSAR models to correlate substituent effects with observed bioactivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline
Reactant of Route 2
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3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline

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